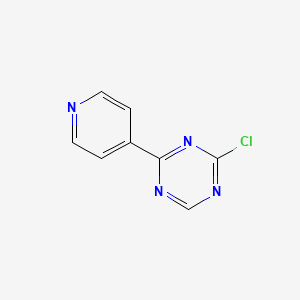

2-Chloro-4-pyridin-4-yl-1,3,5-triazine

Vue d'ensemble

Description

2-Chloro-4-pyridin-4-yl-1,3,5-triazine is a chemical compound with the molecular formula C8H5ClN4. It has a molecular weight of 192.61 . This compound is used in research and is shipped from various locations worldwide .

Synthesis Analysis

The synthesis of 1,3,5-triazines, including this compound, often involves the use of cyanuric chloride. This process includes the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazine ring with a chlorine atom and a pyridinyl group attached .Physical And Chemical Properties Analysis

This compound has a predicted density of 1.276±0.06 g/cm3. Its melting point is 372-374 °C, and its boiling point is predicted to be 642.7±65.0 °C .Applications De Recherche Scientifique

Antimicrobial Activity

- Research has shown that compounds derived from 2-Chloro-4-pyridin-4-yl-1,3,5-triazine, specifically those linked with a chromone moiety, exhibit significant antimicrobial activities. These compounds have been synthesized and tested in vitro, showing high efficacy compared to reference drugs (Ali & Ibrahim, 2010).

Chemical Synthesis and Reactions

- The compound has been utilized in oxidative coupling reactions with alkanones when coordinated to palladium(II). This process results in the formation of complex Pd-complexes, showcasing its utility in advanced chemical synthesis (El-Abadelah et al., 2018).

Drug Delivery

- One notable application is in drug delivery systems. For example, water-soluble metalla-cages using 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine have been developed for encapsulating lipophilic pyrenyl derivatives. These systems have shown promising results in the delivery and cytotoxicity of drugs in human ovarian cancer cells (Mattsson et al., 2010).

Crystal Engineering and Materials Science

- The compound has been used to create chelating agents for metals, aiding in the engineering of hydrogen-bonded crystals. These agents are significant in the development of materials with specific structural and functional properties (Duong et al., 2011).

Electrochemical Applications

- In the field of electrochemistry, derivatives of this compound have been synthesized for use in electrochromic applications. These applications demonstrate the compound’s utility in the development of advanced materials with specific electronic properties (Ak et al., 2006).

Safety and Hazards

Mécanisme D'action

Target of Action

Triazine derivatives have been known to display significant biological properties, including antitumor properties . They are also used in the production of herbicides and polymer photostabilisers .

Mode of Action

It’s worth noting that triazine derivatives can undergo sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds .

Biochemical Pathways

Some triazine derivatives have shown to possess important biological properties, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

Some imamine-1,3,5-triazine derivatives have shown promising admet properties, suggesting they may have the properties of drug candidates .

Result of Action

Some imamine-1,3,5-triazine derivatives have demonstrated potent anti-proliferative activity against certain cancer cells .

Action Environment

Some triazine derivatives have shown to exhibit photochromic phenomena in the crystalline state, suggesting that light could influence their properties .

Propriétés

IUPAC Name |

2-chloro-4-pyridin-4-yl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4/c9-8-12-5-11-7(13-8)6-1-3-10-4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSOWFUYVWTDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1437574.png)

amine](/img/structure/B1437577.png)

![5-Phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1437580.png)

![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine](/img/structure/B1437582.png)

![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline](/img/structure/B1437584.png)

![N-[2-(3,5-Dimethylphenoxy)ethyl]-3-ethoxyaniline](/img/structure/B1437595.png)